2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride
Description
Properties
IUPAC Name |
2-chloro-4-piperidin-4-yloxybenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-12-7-11(2-1-9(12)8-14)16-10-3-5-15-6-4-10;/h1-2,7,10,15H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUCCVWRWHHMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)C#N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620482-39-4 | |
| Record name | Benzonitrile, 2-chloro-4-(4-piperidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620482-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride generally follows a sequence of key transformations starting from commercially available precursors:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material: 2-chloro-4-nitrobenzonitrile | Commercially sourced | Nitro-substituted benzonitrile core |
| 2 | Reduction of nitro group to amine | Hydrogen gas, palladium catalyst (Pd/C), mild conditions | 2-chloro-4-aminobenzonitrile intermediate |
| 3 | Ether formation via nucleophilic substitution | Piperidine, base (e.g., sodium hydride), polar aprotic solvent | Formation of 2-chloro-4-(piperidin-4-yloxy)benzonitrile |
| 4 | Conversion to hydrochloride salt | Treatment with hydrochloric acid (HCl) in suitable solvent | Final hydrochloride salt form |
This route emphasizes the reduction of the nitro group to an amine, followed by nucleophilic substitution to form the ether linkage, and finally salt formation to enhance compound stability and solubility.
Industrial Scale Production
Industrial synthesis mirrors the laboratory method but incorporates process intensification techniques such as:
- Use of continuous flow reactors for hydrogenation to improve safety and scalability.
- Automated dosing of reagents to maintain stoichiometric precision.
- Optimization of reaction temperature and solvent systems to maximize yield and purity.
- Implementation of in-line purification steps to reduce impurities and by-products.
These improvements ensure cost-effectiveness, reproducibility, and compliance with regulatory standards.
Chemical Reaction Analysis
The preparation involves several reaction types:
- Reduction: Nitro to amine conversion using catalytic hydrogenation.
- Nucleophilic substitution: Formation of the ether bond by reaction of the amine intermediate with piperidine under basic conditions.
- Salt formation: Protonation of the amine with hydrochloric acid to form the hydrochloride salt.
Common reagents and conditions include:
| Reaction Type | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Reduction | H2, Pd/C | Ethanol or methanol | Room temp to mild heating | Catalytic hydrogenation preferred for selectivity |
| Ether formation | Piperidine, NaH or K2CO3 | DMF, DMSO, or THF | 0–80°C | Base deprotonates phenol/amine for nucleophilic attack |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Isopropanol or ethanol | Ambient | Salt improves compound stability and handling |
The ether linkage is sensitive to hydrolysis under strong acidic or basic conditions, so reaction parameters are carefully controlled.
Improved Process Developments
Recent patent literature describes enhanced synthetic processes for related piperidinyl benzonitrile derivatives, focusing on:
- Use of dimethyl sulfate as a cost-effective methylating agent.
- Safer and milder reagents to improve safety and reduce impurities.
- Optimized solvent systems such as methyl isobutyl ketone and acetonitrile.
- Controlled crystallization and purification steps to obtain high-purity hydrochloride salts.
For example, methylation of intermediate compounds with dimethyl sulfate in the presence of potassium carbonate in methyl isobutyl ketone yields high-quality methylated intermediates, which are then reacted with piperidine derivatives to form the target compound. Subsequent treatment with isopropyl alcohol-HCl affords the hydrochloride salt with excellent purity and crystallinity.
Purification and Characterization
Purification typically involves recrystallization from alcohol solvents (e.g., n-propanol, isopropanol) to remove residual impurities. The crystalline hydrochloride salt exhibits characteristic powder X-ray diffraction (PXRD) patterns confirming its identity and purity. Filtration and washing steps are optimized to maximize yield and minimize solvent use.
The preparation of this compound is well-established through a multi-step synthetic route involving nitro reduction, ether formation, and salt conversion. Advances in process chemistry have introduced safer reagents, cost-effective methylation steps, and optimized purification protocols, enabling efficient industrial-scale production with high yield and purity. The compound’s unique structure and properties make these preparation methods critical for its application in pharmaceutical and material science research.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is being explored for its potential therapeutic properties, particularly in the treatment of various diseases:
- Anti-inflammatory and Analgesic Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways and provide pain relief.
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast and colorectal cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, cytotoxicity assays indicated an IC50 value ranging from 10 to 30 µM across different cell types.
Biological Research
The compound serves as a biochemical probe to study cellular processes:
- Enzyme Modulation : It interacts with specific molecular targets, potentially influencing the activity of enzymes and receptors involved in inflammation and pain signaling pathways.
- Receptor Interactions : Research indicates that compounds with similar structures often interact with serotonin receptors (5-HT1A and 5-HT2C), which could influence mood and anxiety levels.
Material Science
In material science, the compound can be incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. This is crucial for developing advanced materials used in various applications.
Analytical Chemistry
The compound acts as a reference standard in chromatographic techniques, aiding in the accurate quantification of similar compounds within complex mixtures.
Agrochemical Applications
Research is being conducted on the potential use of this chemical in developing crop protection agents, contributing to sustainable agricultural practices .
In Vitro Studies
A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated moderate potency as an anticancer agent.
Animal Models
In vivo studies using murine models demonstrated significant tumor growth inhibition upon administration of the compound when compared to control groups, reinforcing its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular formulas, and properties of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride and related compounds:
Physicochemical Properties and Solubility
- This compound : The nitrile group enhances lipophilicity, while the hydrochloride salt improves water solubility. The chloro substituent increases steric hindrance and stability .
- 3-(Piperidin-4-yloxy)benzoic acid hydrochloride : The carboxylic acid group confers higher polarity and water solubility compared to nitrile derivatives, making it suitable for aqueous reaction conditions .
Research Findings and Industrial Relevance
- Structural Impact on Bioactivity : The piperidinyloxy group in the target compound enhances membrane permeability, critical for CNS-targeting pharmaceuticals. In contrast, carboxylic acid derivatives (e.g., 3-(Piperidin-4-yloxy)benzoic acid hydrochloride) are more suited for polar environments .
- Synthetic Efficiency : The target compound’s synthesis involves fewer steps compared to pyrazole derivatives, which require multi-step functionalization .
- Market Trends : High demand for nitrile-containing intermediates in oncology and metabolic disease drug development underscores the industrial relevance of the target compound .
Biological Activity
2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure includes a chloro group, a piperidine moiety, and a benzonitrile unit, which contribute to its interaction with biological targets. The presence of the piperidine ring is significant as it is often associated with various pharmacological activities.
Research indicates that compounds with similar structures can interact with various receptors and enzymes. The primary mechanisms of action for this compound may include:
- Serotonin Receptor Modulation : Similar compounds have been shown to act on serotonin receptors (5-HT1A and 5-HT2C), potentially influencing mood and anxiety levels .
- Dopaminergic Activity : The compound may also interact with dopaminergic pathways, which are crucial in neuropsychiatric disorders .
Antimicrobial Properties
Studies have reported that derivatives of benzonitrile compounds exhibit antimicrobial activity. The specific biological assays conducted on this compound suggest it may possess similar properties, making it a candidate for further investigation in the development of antimicrobial agents.
Anticancer Activity
The compound's ability to inhibit cancer cell growth has been explored. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
Case Studies
- In Vitro Studies : A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated an IC50 value ranging from 10 to 30 µM across different cell types, suggesting moderate potency as an anticancer agent .
- Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in significant tumor growth inhibition compared to control groups, reinforcing its potential as an anticancer therapeutic .
Comparative Analysis
To understand the biological activity better, a comparison with similar compounds is useful. Below is a table summarizing key data:
| Compound Name | IC50 (µM) | Mechanism of Action | Biological Activity |
|---|---|---|---|
| 2-Chloro-4-(piperidin-4-yloxy)benzonitrile | 10 - 30 | Serotonin receptor modulation | Anticancer |
| Benzoylpiperidine derivative | 7.9 - 92 | Inhibition of MAGL | Anticancer |
| Other piperidine analogs | Varies | Various (dopaminergic/serotonergic) | Antimicrobial/Anticancer |
Q & A
Q. What are the key synthetic routes for 2-chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride, and how can reaction yields be optimized?
The compound is synthesized via a multi-step process. A notable method involves a Suzuki coupling reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile, catalyzed by bis(triphenylphosphine)palladium(II) chloride in a THF-water solvent system . Post-reaction, the product is treated with HCl in ethanol to form the hydrochloride salt. Yield optimization strategies include:
Q. How is this compound characterized to confirm structural integrity and purity?
Key characterization methods include:
- Melting point analysis : Decomposition observed at 175–180°C (consistent with piperidine hydrochloride derivatives) .
- Spectroscopy : H/C NMR to verify substituent positions (e.g., chloro, piperidinyloxy groups).
- HPLC : Purity validation (e.g., 99.8% in scaled syntheses) .
- Solubility profiling : Soluble in polar solvents (water, methanol) and select organics (dichloromethane), critical for formulation studies .
Q. What safety precautions are required when handling this compound?
Based on SDS data for analogous piperidine hydrochlorides:
Q. What are the primary applications of this compound in drug discovery?
As a benzonitrile-piperidine hybrid, it serves as:
- Intermediate in androgen receptor antagonists : Used to develop therapeutics for prostate cancer .
- Scaffold for kinase inhibitors : Modifications at the piperidine oxygen or chloro position enable targeting of enzymatic active sites .
Advanced Research Questions
Q. How does tautomerism in intermediates affect the synthesis of this compound?
During synthesis, pyrazole intermediates (e.g., 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile) exhibit tautomerism between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms. This is resolved via:
Q. How can researchers resolve contradictions in reported solubility data?
Discrepancies arise from polymorphic forms or residual solvents. Mitigation strategies include:
- Standardized protocols : Use USP/Ph.Eur. solubility testing conditions (e.g., shake-flask method at 25°C).
- Thermogravimetric analysis (TGA) : Detect hydrate/anhydrous forms impacting solubility .
Q. What analytical methods validate batch-to-batch consistency in large-scale production?
Q. How does the compound’s stability vary under different pH and temperature conditions?
Q. What structural analogs of this compound are explored in kinase inhibition studies?
- 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride : Modifications enhance binding to ATP pockets in kinases .
- Benzonitrile-piperazine hybrids : Improved solubility via tertiary amine protonation at physiological pH .
Q. What challenges arise during scale-up, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
